molecular formula C21H15ClN2O5 B1147765 5(6)-CR 110  [5(6)-Carboxyrhodamine 110, hydrochloride] CAS No. 116763-35-0

5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride]

Cat. No.: B1147765
CAS No.: 116763-35-0
M. Wt: 410.81
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Description

Systematic Nomenclature and CAS Registry Number (116763-35-0)

5(6)-Carboxyrhodamine 110 hydrochloride, systematically named as 3,6-diamino-9-(2,4-dicarboxyphenyl)xanthylium chloride , is a rhodamine-derived fluorophore distinguished by its carboxy-functionalized aromatic system. The compound is registered under the Chemical Abstracts Service (CAS) number 116763-35-0 . Its nomenclature reflects the xanthylium core structure substituted with amino groups at positions 3 and 6, dicarboxyphenyl at position 9, and a chloride counterion. Synonyms include 5(6)-CR 110, 5(6)-Carboxyrhodamine 110, and 3,6-diamino-9-(2,4-dicarboxyphenyl)xanthylium inner salt hydrochloride. The "5(6)" notation indicates the presence of positional isomers differing in the carboxy group’s attachment site on the phenyl ring.

Molecular Formula (C₂₁H₁₄N₂O₅·HCl) and Structural Relationship to Rhodamine 110

The hydrochloride form of 5(6)-Carboxyrhodamine 110 has a molecular formula of C₂₁H₁₅ClN₂O₅ (molecular weight: 410.81 g/mol), derived from the base structure C₂₁H₁₄N₂O₅ (374.3 g/mol) with the addition of hydrochloric acid. This compound shares structural homology with rhodamine 110 (C₂₀H₁₅ClN₂O₃, MW 378.8 g/mol), differing by the substitution of a phenyl ring with two carboxy groups (Figure 1).

Table 1: Comparative Molecular Features of Rhodamine 110 and 5(6)-CR 110 Hydrochloride

Feature Rhodamine 110 5(6)-CR 110 Hydrochloride
Molecular Formula C₂₀H₁₅ClN₂O₃ C₂₁H₁₅ClN₂O₅
Molecular Weight 378.8 g/mol 410.81 g/mol
Key Substituents 2-Carboxyphenyl 2,4-Dicarboxyphenyl
Fluorescence Profile λExEm: 502/524 nm λExEm: 501–502/524–526 nm

The additional carboxy groups enhance water solubility and enable conjugation to biomolecules, making 5(6)-CR 110 preferable for applications requiring pH stability (pH 4–9) and photostability.

Isomerism: 5-Carboxy vs. 6-Carboxy Positional Isomers

The compound exists as a mixture of 5-carboxy and 6-carboxy positional isomers due to the variable attachment of the carboxy group on the phenyl ring (Figure 2). Technical-grade preparations typically contain both isomers, while purified single isomers are available for specific applications.

Table 2: Spectral Properties of 5-CR110 and 6-CR110 Single Isomers

Isomer λEx (nm) λEm (nm) Extinction Coefficient (M⁻¹cm⁻¹)
5-CR110 499 525 84,000
6-CR110 502 526 74,000

Data sourced from AAT Bioquest.

The isomers exhibit nearly identical spectral profiles but differ slightly in extinction coefficients due to electronic effects from the carboxy group’s position. This isomerism does not significantly alter the compound’s fluorescent quantum yield or photostability.

Crystallographic Data and Xanthylium Core Structure

The xanthylium core of 5(6)-CR 110 comprises a planar tricyclic system with a central oxygen atom, two amino groups at positions 3 and 6, and a 2,4-dicarboxyphenyl substituent at position 9. While crystallographic data for 5(6)-CR 110 hydrochloride remain limited, related rhodamine structures (e.g., rhodamine B) reveal:

  • Planar geometry in the xanthylium ring system.
  • Intramolecular hydrogen bonding between amino and carboxy groups, stabilizing the conjugated π-system.
  • Chloride counterion interacting with the positively charged xanthylium nitrogen.

In rhodamine derivatives, the xanthylium core’s rigidity contributes to high fluorescence quantum yields by minimizing non-radiative decay pathways.

SMILES Notation and Three-Dimensional Conformational Analysis

The canonical SMILES notation for 5(6)-CR 110 hydrochloride is:

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-]  

This representation highlights the xanthylium core (C2=C3C=CC...OC4=C2), dicarboxyphenyl group (C(=O)O), and chloride counterion.

Three-dimensional conformational analysis using computational models (e.g., PubChem’s 3D conformer) reveals:

  • Co-planarity of the xanthylium and dicarboxyphenyl rings, maximizing π-conjugation.
  • Rotational flexibility in the carboxy groups, enabling interactions with solvents or biomolecules.
  • Hydrogen-bonding networks between amino, carboxy, and chloride groups, influencing solubility and stability.

The compound’s conformational stability underpins its utility in fluorescence-based assays, where structural rigidity ensures consistent spectral output.

Properties

CAS No.

116763-35-0

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.81

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxyrhodamine 110, hydrochloride typically involves the condensation of 3-aminophenol with phthalic anhydride to form the intermediate 3-(2-carboxyphenyl)-3H-indolium. This intermediate is then reacted with 3-dimethylaminophenol in the presence of a dehydrating agent such as polyphosphoric acid to yield the final product. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 5(6)-Carboxyrhodamine 110, hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5(6)-Carboxyrhodamine 110, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation uses amines and coupling agents like carbodiimides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Leuco forms of the dye.

    Substitution: Ester and amide derivatives.

Scientific Research Applications

2.1. Bioconjugation

5(6)-Carboxyrhodamine 110 is widely used for bioconjugation due to its amine-reactive properties. It can form stable conjugates with proteins, antibodies, and other biomolecules, facilitating the study of molecular interactions and dynamics. The dye's high extinction coefficient (76,000 cm1^{-1}M1^{-1}) allows for sensitive detection in various assays .

2.2. Fluorescence Correlation Spectroscopy (FCS)

The dye is frequently employed in Fluorescence Correlation Spectroscopy, a powerful technique for analyzing molecular dynamics in solution. Its photostability makes it ideal for long-duration experiments where consistent signal intensity is crucial .

2.3. Cellular Imaging

5(6)-Carboxyrhodamine 110 has been utilized in cellular imaging studies to visualize cellular components and processes. Its ability to penetrate cell membranes and fluoresce brightly allows researchers to track cellular activities in real-time .

2.4. Detection of Biomolecules

The dye has been incorporated into assays for the detection of biomolecules such as nucleic acids and proteins. For instance, conjugating 5(6)-CR 110 to clickable derivatives has enabled the development of novel detection methods for amyloid plaques associated with neurodegenerative diseases .

3.1. Microwave-Assisted Synthesis

A notable method for synthesizing 5(6)-Carboxyrhodamine 110 involves microwave-assisted techniques that significantly reduce reaction times while improving yields. This eco-friendly approach minimizes the use of hazardous reagents like concentrated sulfuric acid .

Table: Comparison of Synthesis Methods

MethodReaction TimeYield (%)Environmental Impact
Traditional Synthesis~20 hoursVariableHigh
Microwave-Assisted Synthesis<1 hour>85Low

4.1. Mitochondrial Membrane Potential Measurement

In a study examining mitochondrial function, researchers used 5(6)-Carboxyrhodamine 110 as a fluorescent probe to measure membrane potential changes in live cells. The results demonstrated the dye's ability to provide real-time insights into mitochondrial health under various stress conditions .

4.2. Conjugation with Biomolecules

A recent application involved conjugating 5(6)-Carboxyrhodamine 110 with azide-labeled compounds for targeted delivery systems in cancer therapy. The study highlighted the dye's role in enhancing the specificity and efficacy of drug delivery mechanisms through precise labeling .

Mechanism of Action

The fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is due to its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light. The compound’s molecular structure, particularly the conjugated system, plays a crucial role in its fluorescence properties.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Green Fluorescent Dyes

Property 5(6)-CR 110 FITC Alexa Fluor® 488 Rhodamine 6G
Ex/Em (nm) 502/527 494/521 495/519 525/555
pH Stability 4–9 8–10 4–10 2–7
Photostability High Low High Moderate
Molecular Weight 410.81 389.4 ~643 (sulfonated) 479.02
Key Applications CuAAC , FCS Antibody labeling Super-resolution microscopy Ion sensing

Biological Activity

5(6)-Carboxyrhodamine 110 hydrochloride (5(6)-CR 110) is a fluorescent dye that has gained prominence in biological research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, molecular mechanisms, and applications in research.

5(6)-CR 110 serves as a fluorescent labeling reagent, crucial for visualizing and quantifying interactions among biomolecules. Its carboxyl groups can react with primary amines in proteins and peptides, forming stable amide bonds through carbodiimide-mediated coupling, which is facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) . This property makes it particularly useful for studying protein-protein interactions, enzyme activities, and cellular processes.

Cellular Effects

The compound influences various cellular functions by acting as a fluorescent probe. It allows researchers to monitor:

  • Cell Signaling Pathways : By labeling specific proteins within signaling cascades.
  • Gene Expression : Through visualization of transcriptional activity.
  • Cellular Metabolism : By tracking metabolic pathways via labeled substrates.

5(6)-CR 110's ability to label proteins enhances the understanding of cellular dynamics and interactions .

The fluorescence emitted by 5(6)-CR 110 arises from its conjugated molecular structure, which allows it to absorb light at specific wavelengths and re-emit it at longer wavelengths. The mechanism involves:

  • Excitation of Electrons : Absorption of photons elevates electrons to higher energy states.
  • Emission of Light : As electrons return to their ground state, energy is released in the form of light .

The compound's stability under various conditions makes it suitable for long-term experiments; however, its effects can vary over time and with dosage .

Dosage Effects in Animal Models

Research indicates that the biological effects of 5(6)-CR 110 are dose-dependent:

  • Low Doses : Effective labeling with minimal toxicity.
  • High Doses : Potential for cellular damage and disruption of normal functions .

This variability underscores the importance of optimizing dosage in experimental settings.

Metabolic Pathways and Transport

5(6)-CR 110 interacts with various enzymes and cofactors, facilitating its incorporation into biomolecules. Its transport within cells is influenced by binding proteins that direct it to specific compartments. The compound's carboxyl groups enhance binding affinity to target proteins, aiding in its effective distribution .

Subcellular Localization

The localization of 5(6)-CR 110 within cells is determined by targeting signals and post-translational modifications. It binds to specific proteins, directing it to organelles where it can exert its effects .

Applications in Scientific Research

5(6)-Carboxyrhodamine 110 is extensively utilized across multiple fields:

  • Chemistry : As a fluorescent probe for detecting chemical species.
  • Biology : For labeling nucleic acids and biomolecules in fluorescence microscopy and flow cytometry.
  • Medicine : In diagnostic assays and imaging techniques to visualize molecular processes.
  • Industry : In developing fluorescent sensors for quality control .

Case Studies and Research Findings

A variety of studies have highlighted the utility of 5(6)-CR 110:

  • Fluorescence Correlation Spectroscopy (FCS) : The dye has been used effectively in FCS due to its exceptional photostability compared to other fluorescent dyes like FITC .
  • Antibacterial Targeting : Research exploring novel inhibitors for RNase E has utilized fluorescent labeling techniques involving 5(6)-CR 110 to track interactions within bacterial cells .

Q & A

What are the key advantages of using 5(6)-CR 110 over FITC for bioconjugation in fluorescence imaging?

5(6)-CR 110 offers superior photostability and pH-independent fluorescence (pH 4–9) , unlike FITC, which exhibits rapid photobleaching and fluorescence quenching below pH 8. This makes 5(6)-CR 110 ideal for long-term imaging and experiments under varying pH conditions (e.g., lysosomal or extracellular microenvironments). Its excitation maximum (~502 nm) aligns with standard 488 nm laser lines, enabling compatibility with most confocal microscopes .

Methodological Note : Validate pH stability by preparing conjugates in buffers across pH 4–10 and measuring emission intensity at 527 nm. Compare photostability via time-lapse imaging under continuous illumination (e.g., 30-minute intervals) against FITC controls .

How does the amine-reactive NHS ester derivative of 5(6)-CR 110 improve bioconjugation efficiency?

The NHS ester reacts with primary amines (e.g., lysine residues or amino-modified oligonucleotides) to form stable amide bonds. Key advantages include:

  • Reduced hydrolysis : Optimize reaction pH to 8.5–9.0 (e.g., bicarbonate buffer) and limit exposure to moisture.
  • High labeling density : Use a 5–10 molar excess of dye-to-protein for efficient conjugation, followed by size-exclusion chromatography to remove unreacted dye .

What experimental parameters are critical for using 5(6)-CR 110 in Fluorescence Correlation Spectroscopy (FCS)?

For FCS:

  • Brightness : Ensure high dye-to-protein ratios (≥2:1) to maximize signal-to-noise.
  • Photostability : Use low laser power (≤10% of maximum) to minimize bleaching during autocorrelation measurements.
  • Sample purity : Remove aggregates via filtration (0.1 µm) to avoid artifactual fluctuations .

How can 5(6)-CR 110-X derivatives minimize steric interference in protein labeling?

The X linker (e.g., PEG4 spacer) reduces steric hindrance between the dye and target molecule, preserving protein function. For example, in antibody labeling, this spacer improves antigen-binding affinity by distancing the dye from the paratope. Validate functionality via ELISA or surface plasmon resonance (SPR) post-labeling .

What protocols optimize 5(6)-CR 110-azide for metabolic labeling in bacterial studies?

In Mycobacterium smegmatis studies:

  • Click chemistry : Use 10 µM carboxyrhodamine 110 azide with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1 hour at 25°C.
  • Flow cytometry : Quench autofluorescence with 0.1% Sudan Black and normalize fluorescence to cell size.
  • Critical controls : Include chloramphenicol-treated samples to confirm protein synthesis-dependent labeling .

How do solvent conditions affect the spectral properties of 5(6)-CR 110?

  • Methanol : λEx/λEm = 502/524 nm.
  • Aqueous buffers : λEx/λEm = ~492/521 nm (varies with ionic strength).
  • DMSO/DMF : Use anhydrous solvents to prevent ester hydrolysis. Always characterize emission spectra under experimental conditions using a fluorometer .

What strategies mitigate background fluorescence in cellular labeling with 5(6)-CR 110?

  • Blocking : Pre-treat cells with 1% BSA or 5% non-fat milk to reduce non-specific binding.
  • Wash steps : Use 0.1% Tween-20 in PBS for stringent removal of unbound dye.
  • Quenching : Add 10 mM glycine post-labeling to neutralize residual NHS esters .

How does 5(6)-CR 110 compare to Alexa Fluor® 488 in live-cell imaging?

5(6)-CR 110 exhibits higher photostability (2–3× longer half-life under illumination) and alkaline stability (no degradation at pH 9 vs. Alexa Fluor® 488). However, Alexa Fluor® 488 has higher brightness (ε ~73,000 M⁻¹cm⁻¹ vs. ~60,000 M⁻¹cm⁻¹ for 5(6)-CR 110). Choose based on trade-offs between signal duration and intensity .

What analytical methods quantify 5(6)-CR 110 conjugation efficiency?

  • UV-Vis spectroscopy : Measure absorbance at 502 nm (ε = ~60,000 M⁻¹cm⁻¹) and calculate dye-to-protein ratio (DR = \frac{A_{502} \times MW_{protein}}{\varepsilon \times A_{280} - 0.3 \times A_{502}}}).
  • MALDI-TOF : Confirm mass shifts corresponding to dye conjugation (~524 Da per dye molecule) .

How is 5(6)-CR 110 used in DNA sequencing applications?

As a terminator dye : Incorporate via succinimidyl ester labeling of amine-modified primers. Its pH insensitivity ensures consistent signal intensity across sequencing cycles. Optimize labeling with a 20:1 dye-to-primer molar ratio in 0.1 M sodium borate (pH 8.5) for 2 hours .

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